tert-butyl4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[1-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-13(19-9-17(10-19)11-21-12-17)14-5-7-18(8-6-14)15(20)22-16(2,3)4/h13-14H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTIHTAZLDOMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)N2CC3(C2)COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylate Formation from Hydroxymethyl Intermediate
A validated approach involves the conversion of Boc-piperidine-4-methanol to its corresponding tosylate, as exemplified in the synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate. Treatment with p-toluenesulfonyl chloride (TsCl) in tert-butyl methyl ether using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base yields the tosylate in 94% yield. This method ensures minimal epimerization and high purity, critical for downstream coupling reactions.
Reaction Conditions
Bromination via Appel Reaction
Alternatively, the hydroxymethyl intermediate can be converted to a bromide using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane. This method offers a cost-effective route, though purification requires careful chromatography to remove phosphine oxides.
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
Baeyer-Villiger Monooxygenase (BVMO)-Catalyzed Oxidation
Drawing parallels to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate synthesis, enzymatic oxidation of a bicyclic ketone precursor using BVMO generates the lactone intermediate. Subsequent aminolysis with aqueous ammonia introduces the nitrogen atom, yielding the spirocyclic amine.
Key Steps
Cyclization of Amino Alcohols
Amino alcohols such as 2-(aminomethyl)oxiran-3-ol undergo acid-catalyzed cyclization to form the spirocyclic structure. Trifluoroacetic acid (TFA) in dichloromethane at reflux facilitates simultaneous epoxide ring-opening and cyclization, producing 2-oxa-6-azaspiro[3.3]heptane in 68% yield.
Coupling of Spirocyclic Amine to Piperidine Electrophile
Nucleophilic Substitution in Polar Aprotic Solvents
The spirocyclic amine reacts with Boc-piperidine-4-ethyl tosylate in dimethylformamide (DMF) using potassium carbonate as a base. Elevated temperatures (95°C) enhance reaction kinetics, achieving complete conversion within 2.5 hours.
Optimized Conditions
Phase-Transfer Catalysis (PTC)
For moisture-sensitive substrates, tetrabutylammonium bromide (TBAB) facilitates the reaction in a biphasic system (toluene/water). This method reduces side reactions and simplifies workup, albeit with a modest yield reduction (75%).
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| BVMO Oxidation + PTC | Enzymatic specificity; minimal byproducts | High enzyme cost; scalability concerns | 58% |
| Amino Alcohol Cyclization | No specialized reagents; straightforward | Moderate yields; acidic conditions | 63% |
| Appel Bromination + DMF | Cost-effective; high purity | Phosphine oxide removal challenges | 78% |
Scalability and Industrial Considerations
The DMF-mediated nucleophilic substitution route demonstrates superior scalability, as evidenced by its application in multi-kilogram syntheses of analogous piperidine derivatives. Critical factors include:
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Solvent Recovery : DMF distillation under reduced pressure (50°C, 15 mmHg).
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Catalyst Recycling : TBAB recovery via aqueous extraction.
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Quality Control : HPLC monitoring (C18 column, 0.1% TFA in acetonitrile/water) ensures >99.5% purity.
Chemical Reactions Analysis
tert-Butyl4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride or potassium tert-butoxide
Scientific Research Applications
Drug Development
The compound is being investigated for its potential as a drug candidate targeting various biological pathways, particularly in oncology and neurology. Its ability to modulate receptor activity makes it a candidate for developing new therapeutics.
EGFR Kinase Inhibitors
Research indicates that derivatives of the azaspiro framework, including tert-butyl4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate, can serve as inhibitors for the epidermal growth factor receptor (EGFR). EGFR is a critical target in cancer therapy due to its role in cell proliferation and survival. Compounds that inhibit this receptor can potentially lead to effective cancer treatments .
Central Nervous System (CNS) Disorders
The compound's structure suggests potential applications in treating CNS disorders such as anxiety and depression. Its ability to cross the blood-brain barrier could allow it to interact with neurotransmitter systems effectively, leading to novel treatments for mood disorders .
Case Study: EGFR Inhibition
In a recent study, researchers synthesized several derivatives of this compound and evaluated their efficacy as EGFR inhibitors. The most promising derivative exhibited IC50 values in the nanomolar range, indicating potent inhibition of EGFR activity in vitro .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of tert-Butyl4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Data Tables
Table 2: Pharmacological Relevance
Research Findings and Trends
- Spirocyclic Systems : Compounds with 2-oxa-6-azaspiro[3.3]heptane exhibit enhanced target selectivity due to their rigid geometry, as seen in PDE9 inhibitors (e.g., 6LZZ crystal structure in ).
- Metabolic Stability : The tert-butyl carbamate group in the target compound improves resistance to enzymatic degradation compared to unprotected amines in analogues like 3-(2-oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol.
- Synthetic Challenges : Pd-catalyzed methods () are preferred for spirocyclic coupling but require optimization to avoid side reactions in complex matrices.
Biological Activity
tert-butyl4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate, a compound featuring a spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a piperidine ring fused with a 2-oxa-6-azaspiro[3.3]heptane moiety. The synthesis typically involves the use of thermal cycloaddition methods to form the spirocyclic structure, which is crucial for its biological activity. For instance, the synthesis of similar compounds has been reported using methods involving β-lactam intermediates, which are then reduced to yield the desired spirocyclic structures .
Biological Activity
Pharmacological Profile
Research indicates that compounds with the 2-oxa-6-azaspiro[3.3]heptane framework exhibit significant pharmacological activities, particularly as bioisosteres of piperidine derivatives. These compounds have been shown to possess:
- Analgesic Properties : Similar to established analgesics like bupivacaine, these compounds can provide pain relief while potentially reducing side effects associated with traditional opioids .
- Receptor Modulation : They may interact with various neurotransmitter receptors, including opioid and serotonin receptors, indicating potential use in pain management and mood disorders .
Case Studies
- Analgesic Activity : A study demonstrated that a related compound incorporating the spirocyclic structure exhibited potent analgesic effects comparable to morphine in animal models .
- Neuroprotective Effects : Another research highlighted the neuroprotective potential of spirocyclic compounds against neurodegenerative diseases through modulation of glutamate receptors .
Research Findings
Recent studies have focused on the structural modifications of this compound to enhance its biological activity and selectivity. For example:
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use of coupling agents (e.g., DCC) to link the spiro-oxazaspiro moiety to the piperidine backbone .
- Solvent selection : Refluxing in dichloromethane or ethyl acetate under controlled temperature (40–80°C) to enhance yield and purity .
- Protection/deprotection : The tert-butyl carbamate (Boc) group is introduced early for amine protection, followed by deprotection under acidic conditions (e.g., TFA) .
Key optimization : Catalyst screening (e.g., DMAP) and reaction time adjustments (12–48 hrs) improve efficiency .
Q. How is the compound characterized to confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify spirocyclic connectivity and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHNO) with <2 ppm error .
- Chromatography : HPLC or TLC monitors reaction progress; ≥95% purity is standard for biological assays .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity note : Acute effects are not fully characterized; treat all exposures as potentially harmful and seek medical advice .
Q. What fundamental reactivity patterns are observed in this compound?
- Nucleophilic substitution : The spiro-oxazaspiro group participates in ring-opening reactions with electrophiles (e.g., alkyl halides) .
- Hydrolysis : The Boc group is labile under acidic conditions (e.g., HCl in dioxane) .
- Oxidation/Reduction : The tertiary amine in piperidine can undergo oxidation to N-oxide derivatives .
Advanced Research Questions
Q. How do transition metal catalysts influence the compound’s reactivity in cross-coupling reactions?
- Palladium catalysis : Facilitates Suzuki-Miyaura couplings at the spirocyclic ether, enabling aryl/heteroaryl functionalization .
- Mechanistic insights : DFT calculations reveal that steric hindrance from the tert-butyl group slows oxidative addition, requiring bulky ligands (e.g., XPhos) for efficiency .
- Yield optimization : Catalyst loading (1–5 mol%) and temperature (60–100°C) are critical for minimizing side products .
Q. What methodologies are used to study interactions between this compound and biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) to enzymes like kinases or GPCRs .
- Crystallography : Co-crystallization with target proteins (e.g., cytochrome P450) reveals binding modes influenced by the spiro scaffold .
- In silico docking : Molecular dynamics simulations predict binding poses, guiding SAR studies .
Q. How can computational methods streamline reaction optimization?
- Quantum chemical calculations : Predict transition states and activation energies for key steps (e.g., spiro-ring formation) .
- Machine learning : Analyzes historical reaction data to recommend optimal solvents/catalysts, reducing trial-and-error .
- Case study : ICReDD’s workflow reduced optimization time by 40% for analogous spiro compounds .
Q. How does the spiro[3.3]heptane structure affect physicochemical properties?
- Conformational rigidity : Restricts rotational freedom, enhancing binding specificity to biological targets .
- Lipophilicity : LogP increases by 0.5–1.0 units compared to non-spiro analogs, improving membrane permeability .
- Metabolic stability : The oxa-aza ring resists cytochrome P450 oxidation, prolonging half-life in vivo .
Q. How should researchers resolve contradictions in reported synthetic yields?
- Variable factors : Impurity of starting materials (e.g., spiro-oxazaspiro precursors) and moisture sensitivity of intermediates .
- Troubleshooting :
- Conduct kinetic studies to identify rate-limiting steps (e.g., Boc deprotection) .
- Use in situ FTIR to monitor intermediate formation and adjust stoichiometry .
- Reproducibility : Standardize solvent drying (e.g., molecular sieves) and catalyst batches .
Q. What comparative analyses distinguish this compound from structurally similar analogs?
- Spiro vs. non-spiro analogs : The spiro scaffold improves thermal stability (T ↑20°C) and solubility in polar aprotic solvents .
- Functional group swaps : Replacing the oxa-aza ring with morpholine decreases potency (IC ↓10-fold) in kinase assays .
- Case study : tert-butyl4-(2-oxa-6-azaspiro[3.3]heptan-6-yl) derivatives showed 3x higher selectivity in serotonin receptor binding vs. piperazine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
